molecular formula C10H14IN3 B12990440 1-(5-Iodopyrimidin-4-yl)azepane

1-(5-Iodopyrimidin-4-yl)azepane

Cat. No.: B12990440
M. Wt: 303.14 g/mol
InChI Key: SJTXOKOWWYMYDF-UHFFFAOYSA-N
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Description

1-(5-Iodopyrimidin-4-yl)azepane is a heterocyclic compound with the molecular formula C10H14IN3 and a molecular weight of 303.14 g/mol This compound features a seven-membered azepane ring fused with a pyrimidine ring substituted with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyrimidin-4-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-iodopyrimidine with azepane under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like samarium nitrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyrimidin-4-yl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(5-Iodopyrimidin-4-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrimidin-4-yl)azepane is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azepane Derivatives: Compounds like N-aryl azepanes and N-alkyl azepanes share structural similarities with 1-(5-Iodopyrimidin-4-yl)azepane.

    Pyrimidine Derivatives: Compounds such as 5-iodopyrimidine and other substituted pyrimidines.

Uniqueness

This compound is unique due to the combination of the azepane ring and the iodopyrimidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14IN3

Molecular Weight

303.14 g/mol

IUPAC Name

1-(5-iodopyrimidin-4-yl)azepane

InChI

InChI=1S/C10H14IN3/c11-9-7-12-8-13-10(9)14-5-3-1-2-4-6-14/h7-8H,1-6H2

InChI Key

SJTXOKOWWYMYDF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC=C2I

Origin of Product

United States

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